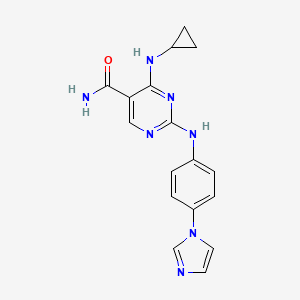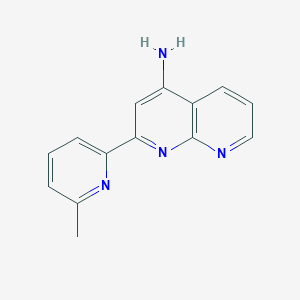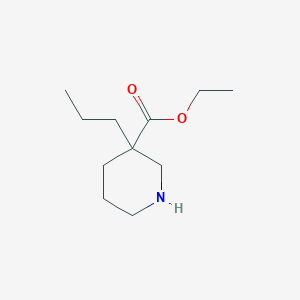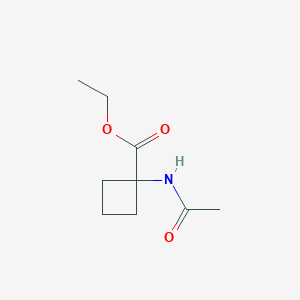
Ethyl 1-acetamidocyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-acetamidocyclobutane-1-carboxylate is an organic compound with the molecular formula C9H15NO3. It is a derivative of cyclobutane, featuring an ethyl ester and an acetamido group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 1-acetamidocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethyl chloroacetate in the presence of a base, followed by the introduction of an acetamido group. The reaction conditions typically include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-acetamidocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: Conversion to the corresponding carboxylic acid and ethanol
Aminolysis: Formation of amides when reacted with amines
Reduction: Reduction of the ester group to an alcohol
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide
Aminolysis: Amines like methylamine or ethylamine, often under mild heating
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products Formed
Hydrolysis: 1-acetamidocyclobutane-1-carboxylic acid and ethanol
Aminolysis: 1-acetamidocyclobutane-1-carboxamide
Reduction: 1-acetamidocyclobutanol
Wissenschaftliche Forschungsanwendungen
Ethyl 1-acetamidocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclobutane derivatives.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, especially in the design of novel drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 1-acetamidocyclobutane-1-carboxylate involves its interaction with various molecular targets. The compound can undergo hydrolysis to release active intermediates that participate in biochemical pathways. The acetamido group may interact with enzymes or receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1-bromocyclobutanecarboxylate
- 1-Aminocyclobutane-1-carboxylic acid
- Cyclobutanone derivatives
Uniqueness
Ethyl 1-acetamidocyclobutane-1-carboxylate is unique due to its combination of an ethyl ester and an acetamido group on a cyclobutane ring. This structure imparts distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
Molekularformel |
C9H15NO3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
ethyl 1-acetamidocyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-13-8(12)9(5-4-6-9)10-7(2)11/h3-6H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
BVWSRNSTIIBUAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


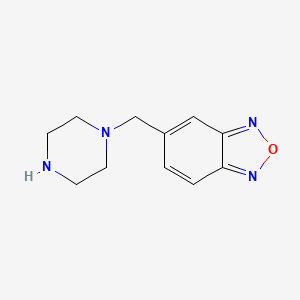
![3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13870068.png)
![2-methoxyethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13870073.png)
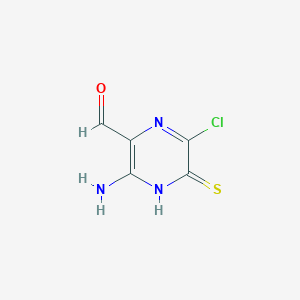
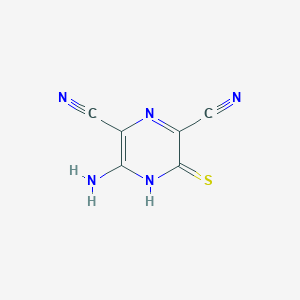
![3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13870094.png)

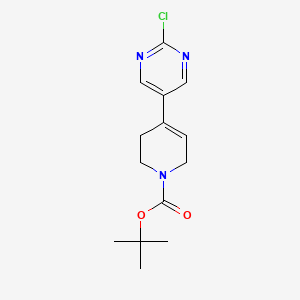
![prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate](/img/structure/B13870125.png)
